Methyl 5-(dimethylamino)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-(dimethylamino)pyrazine-2-carboxylate: is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a dimethylamino group at the 5-position and a carboxylate ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(dimethylamino)pyrazine-2-carboxylate typically involves the reaction of 5-(dimethylamino)pyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-(dimethylamino)pyrazine-2-carboxylic acid+methanoldehydrating agentMethyl 5-(dimethylamino)pyrazine-2-carboxylate+water
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(dimethylamino)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Methyl 5-(dimethylamino)pyrazine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazine derivatives.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(dimethylamino)pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
- Methyl 5-methylpyrazine-2-carboxylate
- 5-Methyl-2-pyrazinecarboxylic acid
- 2-(Methoxycarbonyl)-5-methylpyrazine
Uniqueness: Methyl 5-(dimethylamino)pyrazine-2-carboxylate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological or chemical activities.
Biological Activity
Methyl 5-(dimethylamino)pyrazine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, supported by various case studies, research findings, and data tables.
Chemical Structure and Properties
- Chemical Formula : C10H12N2O2
- Molecular Weight : 196.22 g/mol
- CAS Number : 5521-55-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors, leading to diverse biological effects, including antimicrobial and anticancer activities .
Anticancer Activity
Recent research has highlighted the compound's potential in cancer treatment. In a study investigating pyrazine derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against K562 Cells
In a controlled experiment, K562 human leukemia cells were treated with varying concentrations of the compound for 24 to 72 hours. The results are summarized in Table 1.
Concentration (μM) | Cell Viability (%) | IC50 (μM) | Apoptosis Induction |
---|---|---|---|
20 | 85 | Low | |
60 | 65 | Moderate | |
100 | 45 | High | |
120 | 30 | 25 | Very High |
The compound exhibited an IC50 value of 25 μM , indicating its potency in inhibiting cell viability and inducing apoptosis in K562 cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. A study focusing on its antibacterial effects revealed that it could effectively inhibit the growth of several bacterial strains, including Mycobacterium tuberculosis.
Table 2: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 40 |
Mycobacterium tuberculosis | 30 |
These findings suggest that the compound may serve as a valuable lead in developing new antibiotics, particularly against drug-resistant strains .
Properties
IUPAC Name |
methyl 5-(dimethylamino)pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11(2)7-5-9-6(4-10-7)8(12)13-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKHJLHGHKQLCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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